4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
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Overview
Description
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that features a fused pyrrole and pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization under acidic or basic conditions. The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific electronic or optical properties, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-3,4-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione: This compound has a similar fused ring system but differs in the position and type of functional groups.
1H-Pyrazolo[3,4-b]pyridine derivatives: These compounds share a similar pyrazine ring but have different substituents and structural features.
Uniqueness
4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is unique due to its specific fused ring system and the presence of a phenyl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-phenyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13-11-7-4-8-15(11)12(9-14-13)10-5-2-1-3-6-10/h1-8,12H,9H2,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTMIZFIXYNQSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C=CC=C2C(=O)N1)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10856055 |
Source
|
Record name | 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154283-98-4 |
Source
|
Record name | 4-Phenyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10856055 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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